7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine
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Overview
Description
7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine is a chemical compound with the molecular formula C18H20O4. . This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired crown ether . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine undergoes various chemical reactions, including:
Complexation Reactions: This compound readily forms complexes with metal cations, such as potassium and sodium ions, due to the presence of multiple ether oxygen atoms that can coordinate with the cations.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the compound’s structure coordinate with the cations, effectively encapsulating them within the ring. This complexation can influence the solubility, reactivity, and transport properties of the cations, making the compound useful in various applications .
Comparison with Similar Compounds
7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine is similar to other crown ethers, such as dibenzo-18-crown-6 and dibenzo-12-crown-4. it is unique in its ring size and the number of ether oxygen atoms, which influence its complexation properties and selectivity for different cations . Similar compounds include:
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2,6,13,17-tetraoxatricyclo[16.4.0.07,12]docosa-1(22),7,9,11,18,20-hexaene |
InChI |
InChI=1S/C18H20O4/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20-16/h1-4,7-10H,5-6,11-14H2 |
InChI Key |
SVJYFWHFQPBIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2OCCCOC3=CC=CC=C3OC1 |
Origin of Product |
United States |
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